molecular formula C17H21N3 B3135616 4-[(4-Phenylpiperazin-1-YL)methyl]aniline CAS No. 40224-23-5

4-[(4-Phenylpiperazin-1-YL)methyl]aniline

Cat. No.: B3135616
CAS No.: 40224-23-5
M. Wt: 267.37 g/mol
InChI Key: HFSSYCWTIGVIPL-UHFFFAOYSA-N
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Description

4-[(4-Phenylpiperazin-1-YL)methyl]aniline is a chemical building block of high interest in medicinal chemistry and materials science. This compound features both aniline and phenylpiperazine pharmacophores within its molecular structure, making it a valuable precursor for the synthesis of more complex molecules . Its structure suggests potential application as an intermediate in the development of bioactive compounds for neurological and cardiovascular research, similar to other piperazine-aniline derivatives . In pharmaceutical research, piperazine-based structures like this one are frequently explored for their potential as kinase inhibitors and in the development of anticancer agents . The molecule's well-defined reactivity, with its primary amine group, allows for further functionalization through coupling reactions, enabling the creation of libraries of compounds for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSSYCWTIGVIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Phenylpiperazin 1 Yl Methyl Aniline and Its Derivatives

Established Synthetic Routes for 4-[(4-Phenylpiperazin-1-YL)methyl]aniline

Traditional synthetic pathways to this compound and its analogs often involve a convergent approach, where the phenylpiperazine and aminobenzyl moieties are synthesized separately and then coupled. Key strategies include the reduction of a nitroaromatic precursor to form the aniline (B41778) group and various methods for the formation and alkylation of the piperazine (B1678402) ring.

Reduction of Nitro Precursors to the Aniline Moiety

A common and effective method for introducing the aniline functional group is through the reduction of a corresponding nitroaromatic compound. This transformation is a fundamental step in the synthesis of many aromatic amines. For the synthesis of this compound, a plausible route involves the reduction of a nitrobenzylpiperazine precursor.

The synthesis can commence with the alkylation of 1-phenylpiperazine (B188723) with 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide) to yield 1-(4-nitrobenzyl)-4-phenylpiperazine. This intermediate is then subjected to a reduction step to convert the nitro group to an amino group, affording the target compound. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Commonly Used Reducing Agents for Nitro Group Reduction:

Reducing Agent SystemTypical Reaction ConditionsNotes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or methanolHigh yields and clean reactions are often achieved. chemicalbook.com
Metal/Acid Combinations Sn/HCl, Fe/HCl, or Zn/CH₃COOHClassical methods that are cost-effective but may require harsher conditions and tedious work-up procedures.
Hydrazine (B178648) Hydrate (B1144303) In the presence of a catalyst such as Raney Ni or FeCl₃A versatile reducing agent, often used for its efficiency. google.com
Sodium Borohydride In combination with a catalyst like NiCl₂ or in specific solvent systemsCan be a milder alternative to some metal-acid systems.

The choice of reducing agent can be critical to avoid side reactions, especially if other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation is often preferred for its high efficiency and the clean nature of the reaction products.

Alkylation and Cyclization Strategies for Piperazine Ring Formation

The formation of the phenylpiperazine core is another crucial aspect of the synthesis. The piperazine ring can be constructed through various cyclization reactions, or a pre-formed piperazine can be functionalized.

One common strategy involves the reaction of an aniline with a bis(2-haloethyl)amine derivative. For example, the reaction of aniline with bis(2-chloroethyl)amine (B1207034) can lead to the formation of 1-phenylpiperazine. nih.gov Subsequently, the secondary amine of the piperazine ring can be alkylated with a suitable 4-aminobenzyl derivative.

Alternatively, a convergent synthesis can involve the direct alkylation of 1-phenylpiperazine with a 4-aminobenzyl halide or a related electrophile. However, protecting the amino group on the benzyl (B1604629) moiety is often necessary to prevent side reactions. For example, 4-(chloromethyl)benzoic acid can be reacted with N-methylpiperazine, followed by further transformations to arrive at a related structure. google.com A similar approach could be envisioned with a protected 4-aminobenzyl halide.

Reductive amination is another powerful tool for the formation of the C-N bond between the benzyl group and the piperazine nitrogen. This method involves the reaction of an aldehyde (e.g., a protected 4-aminobenzaldehyde) with 1-phenylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This one-pot procedure is often highly efficient and chemoselective. researchgate.net

Novel Synthetic Approaches and Catalyst Systems

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These include the use of microwave irradiation to accelerate reaction rates and the implementation of green chemistry principles.

Microwave-Assisted Synthetic Protocols for this compound Analogs

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. For the synthesis of phenylpiperazine derivatives, microwave heating can be applied to both the piperazine ring formation and the subsequent alkylation steps. For instance, the synthesis of N-aryl heterocyclic substituted compounds has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods.

"In-Water" and Green Chemistry Methodologies in Phenylpiperazine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of phenylpiperazine synthesis, this can involve the use of environmentally benign solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. While specific "in-water" syntheses for the title compound are not extensively documented, the broader field of amine synthesis is seeing a shift towards more sustainable practices. This includes the use of water as a solvent for certain coupling reactions and the development of catalytic systems that are active in aqueous media.

Derivatization Strategies Utilizing the this compound Core

The this compound scaffold possesses two primary sites for derivatization: the aniline nitrogen and the phenyl ring of the aniline moiety. The secondary amine of the piperazine ring could also be a point of modification if a different synthetic route is employed where the phenyl group is introduced at a later stage.

The primary amino group of the aniline moiety is a versatile handle for a wide range of chemical modifications. It can readily undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although selectivity can be a challenge.

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide array of substituents onto the aromatic ring.

Furthermore, the aromatic ring of the aniline portion is susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups such as halogens, nitro groups (which can be further reduced), and acyl groups. These derivatization strategies are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. researchgate.net

Amidation and Sulfonylation Reactions

The primary amino group of the aniline moiety in this compound is a key site for derivatization through acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating amide and sulfonamide linkages, which are prevalent in numerous biologically active molecules.

Amidation Reactions: The reaction of the aniline derivative with carboxylic acids or their activated forms, such as acid chlorides or anhydrides, yields the corresponding anilide derivatives. This reaction, often carried out under basic conditions to neutralize the acid byproduct, is a straightforward method to introduce a variety of acyl groups. For instance, the synthesis of an amide derivative of a similar p-aminobenzoic acid (PABA) structure with piperazine has been demonstrated using a one-pot method where PABA is first converted to its acid chloride, which then reacts with the amine. researchgate.netresearchgate.net A base like pyridine (B92270) is typically used as a solvent and to drive the reaction equilibrium forward. researchgate.net

Sulfonylation Reactions: The formation of sulfonamides is achieved by reacting the aniline nitrogen with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This reaction introduces a sulfonyl group, which can significantly alter the physicochemical properties of the parent molecule. The synthesis of various (4-piperidin-1-yl)-phenyl sulfonamides has been reported, showcasing the general applicability of this reaction to aniline derivatives bearing cyclic amine moieties. nih.gov More recent methodologies have also explored the remote sulfonylation of anilines using sodium sulfinates, catalyzed by heterogeneous copper catalysts, which offers a greener alternative for creating these derivatives. mdpi.com The reaction of sulfonimidoyl fluorides with anilines in the presence of a calcium catalyst represents another advanced method for creating sulfonamide bioisosteres. nih.govwur.nl

Table 1: Examples of Amidation and Sulfonylation Reaction Conditions This table is generated based on analogous reactions involving aniline and piperazine derivatives.

Reaction Type Amine Substrate Acylating/Sulfonylating Agent Catalyst/Base Solvent Typical Conditions Product Type
Amidation 4-(Piperazin-1-ylcarbonyl)aniline Benzoyl Chloride Pyridine Pyridine 0-5°C Anilide
Sulfonylation Aniline derivative p-Toluenesulfonyl chloride Pyridine Dichloromethane Room Temperature Sulfonamide
Sulfonylation Aniline derivative Sodium p-toluenesulfinate CuxOy@CS-400 Dichloromethane Room Temperature Sulfonamide mdpi.com

Mannich Base Formation with this compound Fragments

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is fundamental in organic synthesis for producing β-amino carbonyl compounds, known as Mannich bases. oarjbp.comnih.gov The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound containing at least one active hydrogen atom. oarjbp.com

The this compound scaffold can participate in Mannich reactions in several ways. The secondary amine within the piperazine ring of a precursor like 1-phenylpiperazine can act as the amine component. In this classic approach, 1-phenylpiperazine would react with formaldehyde (B43269) and an active hydrogen compound (e.g., a ketone, phenol, or indole) to introduce a phenylpiperazinomethyl group onto the substrate. nih.gov For example, the reaction of indole, formaldehyde, and various piperazine derivatives has been used to synthesize compounds like 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole. oarjbp.com

Alternatively, the aniline nitrogen of the title compound itself can, under certain conditions, act as the amine component. More commonly, however, aniline or its derivatives are used as the active hydrogen compound, where the amino group activates the ortho and para positions of the benzene (B151609) ring for electrophilic substitution by the Eschenmoser salt or a pre-formed iminium ion. The condensation of aniline with chalcones in the presence of a catalyst is another example of forming chalcone-based Mannich bases. oarjbp.com The synthesis of a new Mannich base from 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde (B123495) highlights the versatility of using anilines in this type of reaction. semanticscholar.org

Table 2: Components for Mannich Base Synthesis Involving Phenylpiperazine/Aniline Fragments

Active Hydrogen Compound Aldehyde Amine Component Resulting Fragment
Indole Formaldehyde 1-Phenylpiperazine 3-(Phenylpiperazin-1-ylmethyl)indole
4-Hydroxyacetophenone Formaldehyde 1-Phenylpiperazine 3-(Phenylpiperazin-1-ylmethyl)-4-hydroxyacetophenone nih.gov
4-Methylcyclohexan-1-one 4-Methylbenzaldehyde Aniline (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one semanticscholar.org
Berberrubine Formaldehyde 1-(4-Chlorophenyl)piperazine 12-(1-(4-Chlorophenyl)piperazine-1-ylmethyl)-berberrubine nih.gov

Formation of Hybrid Heterocyclic Structures (e.g., Imidazoazines, Triazoles, Pyrimidines)

The core structure of this compound is frequently incorporated into more complex heterocyclic systems to explore new chemical space for drug discovery. The phenylpiperazine moiety is a common feature in many bioactive molecules, and its attachment to heterocyclic rings like imidazoazines, triazoles, and pyrimidines often leads to compounds with enhanced biological properties.

Imidazoazines (Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines): These fused bicyclic systems are recognized as important scaffolds in medicinal chemistry. rsc.org Synthesis often involves the reaction of an aminopyridine or aminopyrazine with an α-haloketone. researchgate.net Derivatives containing the phenylpiperazine moiety can be constructed by designing one of the precursors to contain this group. For example, a multi-component reaction involving an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by iodine, can yield imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov By selecting reactants that already contain the phenylpiperazine fragment, this moiety can be readily incorporated into the final imidazoazine structure.

Triazoles: The 1,2,4-triazole (B32235) ring is another key heterocycle in medicinal chemistry. Synthetic routes to 1,2,4-triazole derivatives often start from hydrazides or thio-semicarbazides. One common method involves the reaction of a carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate to form the triazole thiol. rdd.edu.iq This core can then be further functionalized. For instance, different series of 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and characterized. researchgate.net Another approach involves the condensation of a triazole-thione with formaldehyde and a secondary amine, such as piperazine, in a Mannich-type reaction to link the two heterocyclic fragments. oarjbp.com

Pyrimidines: Pyrimidine (B1678525) derivatives are central to numerous biological processes. The synthesis of pyrimidines containing a phenylpiperazine group can be achieved through several routes. A common method involves the reaction of a chalcone (B49325) with thiourea (B124793) to form a pyrimidine-2-thiol, which is then methylated to create a more reactive intermediate. nih.govnih.govresearchgate.net This intermediate, a 2-(methylsulfanyl)pyrimidine, can subsequently undergo nucleophilic substitution with 1-phenylpiperazine, where the piperazine nitrogen displaces the methylsulfanyl group to yield the final 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) derivative. nih.govnih.govresearchgate.net This reaction is typically performed under reflux in the presence of a catalytic amount of base. nih.gov

Table 3: Synthetic Routes to Heterocyclic Structures with Phenylpiperazine Moiety

Heterocycle Key Precursors Reaction Type Description
Imidazo[1,2-a]pyridine 2-Aminopyridine, α-haloketone Cyclocondensation Reaction between the aminopyridine and a ketone bearing a leaving group on the α-carbon. researchgate.net
1,2,4-Triazole Carboxylic acid hydrazide, CS2, Hydrazine hydrate Cyclization Formation of a 5-substituted-4-amino-1,2,4-triazole-3-thiol core. rdd.edu.iq
Pyrimidine Chalcone, Thiourea, Methyl Iodide, 1-Phenylpiperazine Cyclocondensation & Nucleophilic Substitution Formation of a pyrimidine ring followed by substitution with phenylpiperazine. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 4 4 Phenylpiperazin 1 Yl Methyl Aniline Analogs

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline analogs can be significantly modulated by introducing various substituents on both the phenyl ring of the piperazine (B1678402) moiety and the aniline (B41778) ring. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its affinity and selectivity for specific biological targets.

Research into N-phenylpiperazine derivatives has revealed that substitutions on the phenyl ring are a critical determinant of activity. For instance, in a series of compounds where N-phenylpiperazines were linked to a coumarin (B35378) ring, it was observed that electron-withdrawing substituents in the para position of the phenyl ring led to a marked decrease in affinity for both 5-HT(1A) and D(2A) receptors. nih.gov This suggests that the electronic nature of the phenyl ring is crucial for receptor recognition.

In the context of antimycobacterial activity, studies on N-(substituted phenyl)piperazine-based conjugates have shown that electron-withdrawing and lipophilic substituents on the phenyl ring can decrease the in vitro efficacy against Mycobacterium tuberculosis. mdpi.com Conversely, bulky and lipophilic groups, such as a diphenylmethyl moiety, on the other nitrogen of the piperazine, were found to enhance activity. mdpi.com This highlights the complex interplay between electronic effects and steric bulk in determining biological outcomes.

Furthermore, investigations into phenylpiperazine derivatives for acaricidal activity demonstrated that substitutions at the 2-position of the benzene (B151609) ring, such as a fluorine atom or a cyano group, were particularly effective. nih.gov This indicates that the position of the substituent is as important as its nature.

The following table summarizes the impact of various substituents on the phenylpiperazine moiety on different biological activities.

Table 1: Impact of Phenylpiperazine Ring Substitutions on Biological Activity

Substituent Position Substituent Biological Target/Activity Effect on Activity
para Electron-withdrawing groups 5-HT(1A) and D(2A) receptors Strong reduction
para - Antimycobacterial Decreased efficacy
ortho Fluorine, Cyano Acaricidal Increased activity
- Bulky lipophilic groups (on N4) Antimycobacterial Improved efficacy

Regarding the aniline portion of the scaffold, while direct SAR studies on this compound are limited, research on related structures provides insights. In a study of 4-(aminomethyl)benzamide (B1271630) derivatives as potential tyrosine kinase inhibitors, it was found that the introduction of a trifluoromethyl group on the benzene ring of either the amide or amine moiety resulted in high potency against the Epidermal Growth Factor Receptor (EGFR). nih.gov This suggests that electron-withdrawing groups on the aniline-like ring could be beneficial for certain activities.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound analogs is a critical factor influencing their interaction with biological targets. The piperazine ring typically adopts a chair conformation, and the substituents on the nitrogen atoms can exist in either axial or equatorial positions. The relative orientation of the phenyl and benzyl (B1604629) groups is determined by the rotational freedom around the C-N bonds and the inversion of the nitrogen atoms.

For N-arylpiperazine derivatives, it has been noted that the flexible alkyl chain connecting the piperazine to another molecular fragment can adopt either an extended or a bent conformation. While conformers with an extended spacer are often preferred in solution, a folded conformation is suggested by some pharmacophore models to promote high affinity for receptors like the 5-HT(1A) receptor. researchgate.net

In the case of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov For analogs with ether linkages, this axial preference can be further stabilized by intramolecular hydrogen bonds. nih.gov This conformational lock can pre-organize the molecule into a bioactive shape, enhancing its binding affinity.

The conformational behavior of N-benzyl amides has also been studied, revealing the presence of a hindered cis-trans rotational equilibrium in solution. scielo.br While the core of the title compound is not an amide, the principle of restricted rotation around the N-benzyl bond due to steric hindrance is relevant. The interplay between the chair inversion of the piperazine ring and the rotation around the exocyclic C-N bonds results in a complex conformational landscape. The lowest energy conformer will be the one that minimizes steric clashes between the aryl groups and the piperazine ring protons. It is this preferred conformation that is likely to be recognized by the biological target.

Pharmacophore Elucidation and Structural Requirements for Efficacy

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For arylpiperazine derivatives, which are known to target a variety of receptors, several pharmacophore models have been proposed.

For ligands targeting the 5-HT(1A) receptor, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond donor/acceptor site, all positioned at specific distances from each other. nih.govresearchgate.net The basic nitrogen of the piperazine ring is a key feature, as it is often protonated at physiological pH and can form crucial ionic interactions with acidic residues in the receptor binding pocket.

The phenyl ring of the piperazine moiety typically engages in hydrophobic or π-π stacking interactions with aromatic residues of the target protein. nih.gov The nature and position of substituents on this ring can modulate the strength of these interactions and impart selectivity. For instance, in a study of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, the affinity was found to depend on an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. researchgate.net

Molecular docking studies have further illuminated the structural requirements for efficacy. For a series of 1,3,5-triazine (B166579) derivatives incorporating a 4-phenylpiperazine fragment, the 4-phenylpiperazin-1-yl moiety was identified as playing a key role in forming hydrogen bond interactions within the active site of the MDM2 protein. nih.gov Both the triazine and benzimidazole (B57391) rings were involved in π-H and aromatic π-π stacking interactions. nih.gov

In essence, the key structural requirements for the efficacy of this compound analogs generally include:

A basic nitrogen center within the piperazine ring for ionic interactions.

A substituted phenyl ring on the piperazine for hydrophobic and aromatic interactions.

An aniline moiety that can be substituted to fine-tune electronic properties and potentially form additional hydrogen bonds.

A specific conformational arrangement that presents these features in the correct spatial orientation for optimal binding to the target.

The following table lists the compounds mentioned in this article.

Pharmacological Investigations of 4 4 Phenylpiperazin 1 Yl Methyl Aniline Derivatives

Receptor Binding and Modulation Studies

Derivatives of 4-[(4-phenylpiperazin-1-yl)methyl]aniline have demonstrated a notable capacity to interact with several key receptors within the central nervous system, particularly those involved in serotonergic, dopaminergic, and adrenergic signaling. These interactions are critical for their potential therapeutic applications.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Interactions and Agonism

The arylpiperazine moiety is a well-established pharmacophore for serotonin receptor ligands. nih.gov Consequently, derivatives of this compound have been extensively studied for their affinity towards 5-HT1A and 5-HT2A receptors.

Research has shown that N4-substitution on the piperazine (B1678402) ring can significantly enhance affinity for 5-HT1A sites. nih.gov For instance, certain arylpiperazine derivatives display high affinity for 5-HT1A receptors, with some compounds exhibiting Ki values in the low nanomolar range. One notable example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a Ki of 0.6 nM for the 5-HT1A receptor. nih.gov Another study highlighted two compounds, N-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl] ethyl}phenyl)isonicotinamide and N-(3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide, with high 5-HT1A receptor affinity, showing Ki values of 0.8 nM and 0.9 nM, respectively. bg.ac.rs

In addition to high-affinity binding, some derivatives also exhibit agonist activity at 5-HT1A receptors, which is a key mechanism for anxiolytic and antidepressant effects. semanticscholar.org Conversely, many derivatives show antagonistic features at the 5-HT2A receptor, an action associated with antipsychotic properties. For example, novel N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione demonstrated high 5-HT2A receptor affinity with Ki values of 27, 46, and 15 nM and acted as 5-HT2A receptor antagonists. semanticscholar.org

Compound Name/ReferenceReceptor SubtypeBinding Affinity (Ki)Functional Activity
N-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide5-HT1A0.8 nMNot specified
N-(3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide5-HT1A0.9 nMNot specified
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine5-HT1A0.6 nMNot specified
3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative 55-HT2A27 nMAntagonist
3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative 65-HT2A46 nMAntagonist
3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative 75-HT2A15 nMAntagonist

Dopamine (B1211576) Receptor (e.g., D2, D3, D4) Ligand Interactions and Antagonism

The phenylpiperazine scaffold is also crucial for targeting dopamine receptors, which are implicated in psychosis and neurodegenerative diseases. nih.gov Derivatives have been synthesized and evaluated for their binding affinities at D2, D3, and D4 receptor subtypes.

Many N-phenylpiperazine analogs have been found to bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited a high affinity for the D3 receptor with Ki values ranging from 1.4 to 43 nM and showed significant selectivity over the D2 receptor (67–1831-fold). nih.gov This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while other parts of the molecule interact with a secondary binding site unique to the D3 receptor. nih.gov

Furthermore, research into dopamine D4 receptor antagonists has identified several potent phenylpiperazine derivatives. medchemexpress.comresearchgate.net For instance, the lead compound 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine has been a template for developing D4 antagonists. researchgate.net

Compound Class/ReferenceReceptor SubtypeBinding Affinity (Ki) RangeSelectivity
4-thiophene-3-yl-benzamide N-phenylpiperazinesD31.4–43 nM67–1831-fold vs. D2
4-thiazolyl-4-ylbenzamide N-piperazine analogsD32.5–31 nM73–1390-fold vs. D2
Dopamine D4 receptor antagonist-1D49.0 nMSelective for D4

Adrenergic Receptor (e.g., α1, α2) Binding Profiles

Arylpiperazine derivatives are one of the most studied classes of molecules with affinity for α1-adrenoceptors. nih.gov These receptors are involved in processes such as the regulation of blood pressure. researchgate.net

Studies have revealed that various arylpiperazine derivatives possess high to moderate affinity for α1-adrenergic receptors, while often showing no significant affinity for α2-adrenergic receptors. nih.gov For instance, a series of novel salicylamide (B354443) derivatives with an arylpiperazine moiety displayed high affinity for α1-receptors, with pKi values ranging from 7.41 to 8.40. nih.gov In another study, phenylpiperazine-hydantoin derivatives were found to bind to α1-adrenergic receptors with high affinity, with the most active compound showing a Ki of 11.9 nM. mdpi.com Functional assays confirmed that these compounds often act as antagonists at α1A, α1B, and α1D adrenergic receptor subtypes. mdpi.com

Compound Class/ReferenceReceptor SubtypeBinding Affinity (pKi or Ki)
Salicylamide arylpiperazine derivativesα1pKi: 7.41 - 8.40
Salicylamide arylpiperazine derivativesα2Generally no affinity
Phenylpiperazine-hydantoin derivative 14α1Ki: 11.9 nM
Phenylpiperazine-hydantoin derivative 12α1High affinity
Phenylpiperazine-hydantoin derivative 13α1High affinity

Chemokine Receptor (CCR5) Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that acts as a co-receptor for HIV-1 entry into cells. Piperazine-based compounds have been investigated as CCR5 antagonists. nih.gov

A series of novel piperazine derivatives were designed and evaluated for their ability to inhibit cell-cell fusion mediated by the interaction between the HIV-1 envelope protein gp120 and the CD4/CCR5 receptors. semanticscholar.org Several of these compounds exhibited potent CCR5 fusion inhibitory activity, with IC50 values in the low micromolar range. semanticscholar.org For example, compound 9e from one study showed a potent CCR5 fusion activity with an IC50 value of 0.64 µM. semanticscholar.orgresearchgate.net Further modifications led to the identification of compound 23h, which acted as a CCR5 antagonist with an IC50 of 6.29 µM and also showed anti-HIV-1 activity with an IC50 of 0.44 µM. semanticscholar.org

Compound ReferenceAssayInhibitory Concentration (IC50)
9eCCR5 Fusion Activity0.64 µM
23hCCR5 Antagonism6.29 µM
23hAnti-HIV-1 Activity0.44 µM

Enzyme Inhibition Potentials

Beyond receptor interactions, derivatives of the this compound scaffold have been explored for their ability to inhibit key enzymes and proteins involved in disease pathology, such as cancer.

Mcl-1 Protein Binding and Inhibition Assays

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers, contributing to tumor cell survival. The development of Mcl-1 inhibitors is a promising strategy in oncology.

Through high-throughput and virtual screening, compounds have been identified that bind to the BH3 binding groove of the Mcl-1 protein, competing with pro-apoptotic proteins like Bid and Bim. nih.gov One study identified a series of compounds with IC50 values in the micromolar range for Mcl-1 inhibition. nih.gov For instance, compounds with hydrophobic substituents on a phenyl ring showed promising activity, with IC50 values for Mcl-1 binding ranging from 2.3 to 5.0 µM. nih.gov These findings suggest that the piperazine scaffold can be a starting point for the design of potent Mcl-1 inhibitors.

Compound ReferenceAssayInhibitory Concentration (IC50)
28Mcl-1 Binding5.0 ± 0.3 µM
29Mcl-1 Binding2.3 ± 0.7 µM
35Mcl-1 Binding2.5 µM
36Mcl-1 Binding2.5 µM

Glycosidase and Cholinesterase Enzyme Inhibition (e.g., α-glucosidase, AChE, BChE)

Derivatives of piperazine have been investigated for their potential to inhibit key enzymes such as α-glucosidase and acetylcholinesterase (AChE). The inhibition of α-glucosidase is a therapeutic strategy for managing type-2 diabetes mellitus, as it delays carbohydrate digestion and glucose absorption. scielo.br Similarly, AChE inhibitors are central to the symptomatic treatment of Alzheimer's disease by increasing cholinergic neurotransmission. scielo.brnih.gov

Studies on various heterocyclic piperazine-dithiocarbamate complexes have demonstrated potent, noncompetitive inhibition of yeast α-glucosidase. nih.govresearchgate.net The inhibitory activity of these compounds is influenced by substitutions on the benzene (B151609) ring and the length of oxoalkyl groups. nih.gov For instance, certain 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives showed that halogen substitutions on the benzene ring were crucial for α-glucosidase inhibition. nih.gov Another study on newly synthesized sulfonamides incorporating a benzodioxane moiety found that several derivatives exhibited substantial inhibitory activity against yeast α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose. scielo.br

In the context of cholinesterase inhibition, novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized and screened for their efficacy as AChE inhibitors. nih.gov Several of these derivatives demonstrated significant inhibition against AChE when compared to the standard, neostigmine, highlighting the potential of the piperazine scaffold in designing cholinesterase inhibitors. nih.gov

Table 1: α-Glucosidase Inhibition by Selected Benzodioxane Sulfonamide Derivatives

Compound Substituent IC₅₀ (µM) against α-Glucosidase
7h 2,4-dimethylphenyl 34.21 ± 0.12
7g 2,3-dimethylphenyl -
7k 3,4-dimethylphenyl -
Acarbose (Standard) - 37.38 ± 0.12

Data sourced from a study on benzodioxane sulfonamides, which share structural motifs with the subject compound. scielo.br

Sphingosine Kinase 1 (SphK1) Inhibition Studies

Sphingosine kinase 1 (SphK1) is a critical enzyme that produces sphingosine-1-phosphate (S1P), a bioactive lipid involved in numerous cellular processes, including proliferation and survival. nih.govmdpi.com Elevated SphK1 activity is linked to various diseases, particularly cancer, making it a promising therapeutic target. nih.govmdpi.com

Research has focused on identifying novel inhibitors for this enzyme. Theoretical and experimental studies have identified new structural scaffolds that can serve as starting points for designing more potent SphK1 inhibitors. nih.gov Among the compounds identified through virtual screening, two alkyl {3-/4-[1-hydroxy-2-(4-arylpiperazin-1-yl)ethyl] phenyl}carbamates showed significant inhibitory activity against SphK1. nih.gov Another compound, a dihydrobenzo[b]pyrimido[5,4-f]azepine derivative, exhibited relatively strong inhibitory activity with an IC₅₀ value of 12 μM. nih.gov These findings suggest that the 4-arylpiperazine moiety is a key feature for SphK1 inhibition. The inhibitor SKi (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) has been shown to induce the proteasomal degradation of SK1, which is associated with the induction of apoptosis in cancer cells. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2), when complexed with cyclin E or cyclin A, plays a crucial role in regulating cell cycle progression, particularly the G1/S phase transition and S phase progression. nih.gov Dysregulation of CDK2 activity is a common feature in various cancers, making it an attractive target for anticancer drug development. nih.govnih.gov

Derivatives of this compound have been explored as CDK2 inhibitors. For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were identified as novel type II CDK2 inhibitors. nih.gov Type II inhibitors offer advantages such as enhanced affinity and selectivity by binding to an allosteric pocket, locking the kinase in an inactive conformation. nih.gov In another study, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and evaluated as potential CDK2 inhibitors. nih.gov Compound 5a from this series showed the most potent in vitro inhibitory activity against the CDK2/cyclin E complex, with an IC₅₀ of 0.98 ± 0.06 μM. nih.gov Further research led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new chemotype of CDK2 inhibitors, with some compounds inhibiting CDK2 at single-digit nanomolar concentrations. mdpi.com

Table 2: CDK2 Inhibitory Activity of Selected Aniline (B41778) Derivatives

Compound Structure Description IC₅₀ against CDK2/cyclin E (µM)
5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative 0.98 ± 0.06

Data from a study on pyrazole-based aniline derivatives. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the metabolism of monoamine neurotransmitters. mdpi.comresearchgate.net Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are used in the treatment of neurodegenerative conditions like Parkinson's disease to increase dopamine levels. mdpi.comresearchgate.netmdpi.com

A study involving 21 new 1,4-biphenylpiperazine derivatives, a structure closely related to the subject compound, found that all exhibited inhibitory activity against human MAO enzymes. nih.gov Notably, 17 of these compounds showed selectivity towards hMAO-B over hMAO-A. nih.gov The most potent compound in the series exhibited an IC₅₀ value of 53 nM for hMAO-B, comparable to reference drugs like rasagiline (B1678815) and selegiline. nih.gov Kinetic studies revealed this compound to be a reversible and mixed competitive inhibitor. nih.gov Another study synthesized 24 pyridazinobenzylpiperidine derivatives and evaluated their MAO inhibitory activity, with most compounds showing higher inhibition of MAO-B than MAO-A. mdpi.com The lead compound from this series, S5 , potently inhibited MAO-B with an IC₅₀ value of 0.203 μM and demonstrated a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net

Table 3: MAO-B Inhibition by Selected Biphenylpiperazine and Pyridazinobenzylpiperidine Derivatives

Compound Compound Class IC₅₀ against hMAO-B
20 1,4-Biphenylpiperazine 53 nM
S5 Pyridazinobenzylpiperidine 0.203 µM
Rasagiline (Reference) - 66 nM

Data sourced from studies on biphenylpiperazine and pyridazinobenzylpiperidine derivatives. mdpi.comnih.gov

In Vitro Cellular Activity Research (Excluding Human Clinical Data)

Anticancer Activity in Cell Lines (e.g., HL-60, MV4,11, HCT116, SW620, MCF-7, HePG-2)

The this compound scaffold and its derivatives have been the subject of extensive research for their potential anticancer properties, demonstrating cytotoxic effects across a range of human cancer cell lines.

The anticancer activity of these compounds is often linked to their ability to inhibit specific kinases. For instance, CDK2 inhibitors based on an aniline scaffold have shown significant antiproliferative activity. nih.gov Compound 5a , an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative, displayed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC₅₀ values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively. nih.gov Similarly, novel 4-anilinoquinazoline (B1210976) derivatives showed significant growth inhibition of A431 human skin cancer cells. ijcce.ac.ir Benzothiazole aniline derivatives and their platinum complexes have also demonstrated selective inhibitory activities against liver cancer cells. mdpi.com

Table 4: Antiproliferative Activity of Compound 5a

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Cancer 1.88 ± 0.11
B16-F10 Melanoma 2.12 ± 0.15

Data from a study on pyrazole-based aniline derivatives as potential anticancer agents. nih.gov

Apoptosis Induction Mechanisms (e.g., Caspase Cleavage, PARP)

A key mechanism through which derivatives of this compound exert their anticancer effects is the induction of apoptosis, or programmed cell death.

The inhibition of critical cell cycle regulators like CDK2 can lead to cell cycle arrest, a common precursor to apoptosis. nih.gov For example, cancerous cells treated with CDK2 inhibitors often display an arrest in the G2/M phase of the cell cycle. nih.gov Research on a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines, which are potent CDK9 inhibitors, showed that these compounds reduce the expression of the Mcl-1 anti-apoptotic protein, subsequently triggering apoptosis in human cancer cell lines. acs.org Furthermore, studies on SphK1 inhibitors have demonstrated that the induced degradation of the SK1 protein is associated with the induction of apoptosis in various cancer cell lines, including prostate and breast cancer cells. researchgate.net This process is believed to be mediated by ceramide as a consequence of the catalytic inhibition of SK1. researchgate.net

Cell Growth Inhibition Assays

Arylpiperazine derivatives have been a focus of cancer research due to their demonstrated cytotoxic effects against various cancer cell lines. nih.gov

In one study, a series of new phenylpiperazine derivatives of 1,2-benzothiazine were designed and synthesized. nih.gov The cytotoxic activity of these compounds was evaluated against both healthy (MCF10A) and breast cancer (MCF7) cell lines. Several of the tested compounds exhibited cytotoxic activity comparable to the well-known anticancer drug, doxorubicin. nih.gov Notably, compound BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) demonstrated superior antitumor activity with lower cytotoxicity towards healthy cells and stronger cytotoxicity towards cancer cells than doxorubicin. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of two chlorine atoms in the phenylpiperazine substituent was crucial for the cytotoxic effect of these 1,2-benzothiazine derivatives. nih.govmdpi.com

Another study focused on novel arylpiperazine derivatives and their cytotoxic activity against human prostate cancer cell lines. mdpi.com The research identified that derivatives with a phenyl ring substituted at the 4-position of the piperazine ring showed strong cytotoxic activity against LNCaP cells. nih.gov Specifically, compounds with methyl or fluoro groups at the ortho-position of the phenyl group exhibited relatively strong cytotoxicity against LNCaP cells. mdpi.com

Indole-based piperazine derivatives have also been synthesized and screened for their anticancer properties. cloudfront.net In a study investigating a series of 3-{[4-(substitutedphenyl/benzyl)piperazin-1-yl]methyl}-1H-indoles, compound 1c (3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole) showed the most potent inhibitory activity against the HUH7 liver cancer cell line. cloudfront.net

Furthermore, a series of 1-phenyl-4-substituted phthalazine (B143731) derivatives were synthesized and evaluated for their antiproliferative activity. sioc-journal.cn Additionally, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity on a variety of cancer cell lines, including those from the liver, breast, and colon. researchgate.net

Table 1: Cytotoxic Activity of Selected Phenylpiperazine Derivatives

Compound Cell Line IC50 (µM) Source
BS230 MCF7 (Breast Cancer) More potent than Doxorubicin nih.gov
Compound 8 DU145 (Prostate Cancer) 8.25 mdpi.com
Compound 1c HUH7 (Liver Cancer) 3.42 cloudfront.net
Phenylpiperazine derivative 5 LNCaP (Prostate Cancer) 3.67 nih.govmdpi.com
Cell Selectivity Investigations

The selective cytotoxicity of this compound derivatives is a critical aspect of their potential as anticancer agents, aiming to maximize efficacy against tumor cells while minimizing harm to healthy tissues.

In the investigation of 1,2-benzothiazine derivatives, compound BS230 was noted for its favorable profile, exhibiting lower cytotoxicity towards healthy MCF10A cells while demonstrating stronger cytotoxicity against MCF7 cancer cells when compared to doxorubicin. nih.gov This suggests a degree of selectivity for cancer cells.

Similarly, in the study of arylpiperazine derivatives against prostate cancer, compound 8 showed not only potent activity against DU145 cells but also a marked selectivity for these cells over other tested cancer cell lines. mdpi.com However, it is important to note that some compounds, such as 9 and 15 , exhibited cytotoxic effects on normal RWPE-1 human epithelial prostate cells, highlighting the variability in selectivity among different derivatives. mdpi.com

The acetylated derivatives of novel thiazolinylphenyl-piperazines demonstrated a highly cytotoxic effect on MDA-MB231 breast cancer cells while simultaneously showing significant selectivity towards non-transformed cells. nih.govmdpi.com This selective action against aggressive forms of cancer underscores the therapeutic potential of these compounds.

Antimicrobial Research (e.g., Antibacterial, Antifungal)

The piperazine scaffold is a key component in a variety of compounds exhibiting antimicrobial properties. ijbpas.com Derivatives of this compound have been investigated for their potential as both antibacterial and antifungal agents.

Antibacterial Activity:

A study on N-phenylpiperazine derivatives demonstrated their activity against various bacterial pathogens. nih.gov Specifically, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride showed the highest inhibitory activity against M. kansasii. nih.gov The latter also proved effective against M. marinum. nih.gov The research suggested that higher lipophilicity and the electron-donating properties of substituents positively influenced the activity against M. kansasii. nih.gov

In another study, a novel pleuromutilin (B8085454) derivative, NPDM (22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin), demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Furthermore, research into meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment identified a compound with a para-fluoro substituent at the 4-phenylpiperazin-1-yl core and a meta-methoxy side chain as the most effective against Escherichia coli. researchgate.net

Antifungal Activity:

Phenylpiperazine derivatives have also shown promise as antifungal agents. One study found that 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride had the highest activity against F. avenaceum. nih.gov

Research on (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives revealed their ability to suppress the virulence of Candida albicans by interfering with its morphological transition from yeast to hyphae, a key virulence factor. nih.gov A leading compound from this series significantly attenuated C. albicans virulence without showing cytotoxicity to human cells. nih.gov Further studies on (1-heteroaryloxy-2-hydroxypropyl)-phenylpiperazines, particularly (9H-carbazol-4-yl)oxy derivatives, showed strong activity in reducing C. albicans virulence both in vitro and in vivo. researchgate.net

Table 2: Antimicrobial Activity of Selected Phenylpiperazine Derivatives

Compound/Derivative Type Target Organism Activity Source
1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride M. kansasii, M. marinum MIC = 15.0 µM nih.gov
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride F. avenaceum MIC = 14.2 µM nih.gov
NPDM Methicillin-resistant S. aureus (MRSA) Excellent bactericidal activity mdpi.com
(1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives Candida albicans Inhibition of hyphal development nih.gov

Anticonvulsant Activity in Preclinical Models (e.g., MES, 6-Hz model)

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties in various preclinical models, including the maximal electroshock (MES) and the 6-Hz seizure tests.

In a study of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones, several compounds showed a promising anticonvulsant profile, particularly in the MES test. researchgate.net The most active were N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione and N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione , with ED₅₀ values of 21.4 mg/kg and 28.83 mg/kg, respectively. researchgate.net

Another series of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione also demonstrated significant anti-MES activity. nih.gov The most potent compound in this series was N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione , with an ED₅₀ of 20.78 mg/kg when administered orally to rats. nih.gov

Further research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of active pyrrolidine-2,5-diones, also showed anticonvulsant activity in the MES test. nih.gov Derivatives containing a 3-(trifluoromethyl)anilide moiety were found to be particularly effective. nih.gov

In the 6-Hz seizure model, which is considered a model of therapy-resistant partial seizures, certain melatonin (B1676174) derivatives incorporating a phenylpiperazine moiety have been evaluated. researchgate.netmeliordiscovery.comnih.gov One such compound suppressed psychomotor seizures with a higher potency than melatonin itself. researchgate.net The 6-Hz test has been established as a valuable tool for identifying compounds with potential efficacy against pharmacoresistant epilepsy. nih.govresearchgate.net

Antiviral Activity Research (e.g., HIV-1 entry inhibition)

The phenylpiperazine scaffold has been utilized in the development of antiviral agents, particularly as inhibitors of HIV-1 entry. nih.gov These compounds often target the CCR5 co-receptor, which is crucial for the entry of R5-tropic HIV-1 strains into host cells. nih.govmdpi.com

One study focused on piperazine-based CCR5 antagonists as HIV-1 inhibitors. nih.gov Optimization of a lead compound led to a methoxymethyl analogue, Sch-417690/Sch-D , which demonstrated excellent receptor selectivity and oral bioavailability. This compound proved to be a potent inhibitor of HIV-1 entry into target cells. nih.gov

The hydrophobic pocket in the HIV-1 gp41 N-terminal heptad repeat (NHR) domain is another key target for entry inhibitors. mdpi.com N-substituted pyrrole (B145914) derivatives have been identified as inhibitors of the formation of the six-helix bundle (6-HB), a critical step in viral fusion. frontiersin.org These compounds have shown potent inhibitory effects on infection by various HIV-1 Env pseudotyped viruses. frontiersin.org

Acaricidal Activity Studies

Phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness as acaricides, agents that kill mites and ticks. nih.govjst.go.jpnih.govresearchgate.net

A study involving 33 new phenylpiperazine derivatives found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity. nih.govnih.gov Among these, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine showed the highest level of activity against Tetranychus urticae (two-spotted spider mite), Tetranychus kanzawai, and Panonychus citri. nih.govjst.go.jpnih.gov This compound was effective against both adult mites and their eggs. nih.govnih.gov

Structure-activity relationship studies indicated that the introduction of a fluorine atom at the 2-position of the benzene ring increased activity. nih.gov Furthermore, 4-acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives also demonstrated good acaricidal activity against T. urticae. nih.gov

The development of new acaricides is important due to the significant damage that spider mites can cause to a wide variety of crops. nih.govresearchgate.net

Neurochemical and Behavioral Pharmacological Research (Excluding Human Clinical Data)

The phenylpiperazine moiety is a well-known pharmacophore for serotonergic receptor ligands. mdpi.com As such, derivatives of this compound have been investigated for their effects on the central nervous system, excluding human clinical data.

In the context of anticonvulsant research, some N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione derivatives were found to be potent 5-HT₁ₐ receptor ligands. researchgate.net Specifically, derivatives with 2-OCH₃ and 3-Cl substitutions showed high affinity for these receptors. researchgate.net Some of these compounds also exhibited affinity for 5-HT₇ receptors. researchgate.net

A study on the intestinal permeation-enhancing effects of phenylpiperazine derivatives also provided insights into their potential neurochemical effects. nih.gov While the primary focus was on drug delivery, the study noted that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity in a Caco-2 cell model. nih.gov

The neurotoxicity of potential anticonvulsant compounds is a critical consideration. In several studies, the rotorod test was used to assess the neurotoxic effects of newly synthesized phenylpiperazine derivatives. researchgate.netnih.govnih.govresearchgate.net Many of the compounds that showed anticonvulsant activity did not exhibit neurotoxicity at their effective doses. researchgate.netnih.govnih.gov

Central Nervous System Activity Screening

The initial screening of novel phenylpiperazine derivatives often involves a battery of tests to assess their general impact on the central nervous system (CNS). These evaluations are crucial for identifying potential therapeutic activities and ruling out undesirable side effects.

One area of investigation involves the impact of these derivatives on motor coordination and exploratory behavior. For instance, in studies involving certain pyrazole-containing phenylpiperazine derivatives, no significant motor impairments were observed in the rota-rod test. nih.gov However, in the open-field test, an increase in the number of crossings and the time spent in the central area was noted for some derivatives, which can be indicative of anxiolytic-like or stimulant effects. nih.govnih.gov

Another key aspect of CNS screening is the evaluation of sedative properties. The sodium pentobarbital-induced sleep test is commonly used for this purpose. Some phenylpiperazine derivatives have been shown to decrease the latency to sleep and increase the total sleep duration, suggesting a sedative or hypnotic potential. nih.gov Conversely, other derivatives did not significantly alter sleep parameters, indicating a more specific mechanism of action without overt sedative effects.

The following table summarizes the findings from CNS activity screening of representative this compound derivatives.

Derivative ClassTestObservationImplication
Pyrazole DerivativesRota-rod testNo effect on motor coordinationLack of motor impairment
Pyrazole DerivativesOpen-field testIncreased crossings and time in centerPotential anxiolytic or stimulant activity
Pyrazole DerivativesSodium pentobarbital-induced sleepDecreased sleep latency, increased sleep durationPotential sedative/hypnotic effects
Quinoxaline DerivativesActophotometer testNo effect on baseline locomotionLack of general motor stimulant or depressant effects

Anxiolytic-like Activity Investigations

A significant focus of research on this compound derivatives has been the exploration of their potential anxiolytic-like effects. These investigations typically utilize well-established behavioral paradigms that model anxiety in rodents.

The elevated plus-maze (EPM) and the light-dark box test are two of the most frequently employed assays. In the EPM, an increase in the time spent in and the number of entries into the open arms is considered indicative of an anxiolytic effect. Similarly, in the light-dark box test, anxiolytic activity is suggested by an increase in the time spent in the light compartment and the number of transitions between the two compartments. Several pyrazole-containing derivatives of phenylpiperazine have demonstrated anxiolytic-like activity in these tests. nih.govnih.gov

Mechanistic studies have also been conducted to elucidate the pathways through which these compounds exert their effects. For some derivatives, the anxiolytic-like activity was antagonized by WAY-100635, a 5-HT1A receptor antagonist, and in some cases by flumazenil, a benzodiazepine (B76468) receptor antagonist, suggesting the involvement of both the serotonergic and GABAergic systems. nih.govnih.gov The antidepressant-like activity of a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has also been investigated, showing positive results in the forced swim test. nih.gov

The table below presents a summary of the anxiolytic-like activity findings for various derivatives.

DerivativeBehavioral TestKey FindingsPostulated Mechanism of Action
LQFM008Elevated Plus Maze, Light-Dark BoxShowed anxiolytic-like activityMay involve the serotonergic pathway
LQFM032Elevated Plus Maze, Light-Dark BoxDemonstrated anxiolytic-like activityMediated through benzodiazepine and nicotinic pathways
LQFM192Elevated Plus MazeExhibited anxiolytic-like activityMediated by the serotonergic system and the benzodiazepine site of the GABAA receptor
(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanoneForced Swim TestProduced antidepressant-like effects5-HT3 receptor antagonism

Cognition Enhancement Research

Beyond their potential in managing anxiety and other mood disorders, certain derivatives of this compound are being investigated for their cognitive-enhancing properties. This line of research is particularly relevant for conditions where cognitive deficits are a prominent feature.

Studies have been conducted to assess the impact of these compounds on learning and memory. For instance, the novel piperonylpiperazine derivative, BPPU, has been evaluated for its ability to improve cognitive deficits in a pentylenetetrazole-induced kindling model in rats, which is a model for epilepsy that often involves cognitive impairment. nih.gov In this model, BPPU was found to successfully improve cognition deficits. nih.gov

Another area of investigation is the potential for these derivatives to mitigate cognitive decline associated with other medical treatments, such as radiation therapy. The compound 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (B5629909) (NSPP) has been shown to preserve cognitive function in mice following brain irradiation. nih.gov Behavioral testing revealed that treatment with NSPP after radiotherapy was able to mitigate the radiation-induced decline in memory function. nih.gov

The table below summarizes key research findings related to the cognition-enhancing effects of this compound derivatives.

DerivativeAnimal ModelCognitive DomainKey Findings
BPPUPentylenetetrazole-induced kindling in ratsGeneral CognitionSuccessfully improved cognition deficits
NSPPBrain-irradiated miceMemory FunctionMitigated radiation-induced decline in memory

Computational Chemistry and Cheminformatics in 4 4 Phenylpiperazin 1 Yl Methyl Aniline Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "4-[(4-Phenylpiperazin-1-YL)methyl]aniline" research, docking simulations are extensively used to predict its binding affinity and mode of interaction with various biological targets, such as receptors and enzymes.

Research on phenylpiperazine derivatives has demonstrated their potential as anticancer agents, with molecular docking studies revealing their ability to bind to the DNA-Topo II complex and the minor groove of DNA. For instance, certain derivatives have shown interactions with key amino acid residues like Asp, and the phenylpiperazine ring has been implicated in π-type interactions with aromatic amino acids in the nucleic acids binding domain. mdpi.comnih.gov In studies targeting the androgen receptor (AR), docking simulations suggested that derivatives of "this compound" primarily bind to the AR-LBP site through hydrophobic interactions. nih.gov

Furthermore, in the pursuit of novel antimicrobial agents, docking analyses have been performed on phenylpiperazine derivatives against targets like the enoyl-ACP reductase of E. coli, yielding very good binding scores. mdpi.com Similarly, docking studies have been instrumental in understanding the binding mechanisms of phenylpiperazine derivatives to aminergic G protein-coupled receptors (GPCRs), where an electrostatic interaction between the protonatable piperazine (B1678402) nitrogen and a conserved aspartate residue is crucial. nih.gov

Table 1: Examples of Molecular Docking Studies on Phenylpiperazine Derivatives

Derivative Class Biological Target Key Interactions Observed Reference(s)
1,2-Benzothiazine Phenylpiperazines DNA-Topo II Complex Hydrogen bonds with Asp residues, π-π interactions mdpi.comnih.gov
Arylpiperazine Derivatives Androgen Receptor (AR) Hydrophobic interactions at the AR-LBP site nih.gov
N,N′-Bis(1,3,4-thiadiazole) Piperazines E. coli Enoyl-ACP Reductase Favorable binding scores within the active site mdpi.com
4,5-Dihydrothiazole-Phenylpiperazines Serotonergic Receptors (5-HT1A, 5-HT2C) Electrostatic interaction with conserved Asp residue nih.gov
Quinoline-Piperazine Conjugates GABAA Receptor Determination of binding mode and orientation nih.gov

Quantum Chemical Calculations (DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like "this compound". DFT studies provide insights into various molecular descriptors that are crucial for understanding the compound's behavior.

DFT calculations have been used to determine properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), electron affinity, ionization potential, and chemical potential. nih.gov These parameters help in predicting the chemical stability and reactivity of the molecule. bookpi.org By mapping the molecular electrostatic potential (MEP) surface, researchers can identify the chemically reactive sites of a compound. bookpi.org Additionally, DFT can be used to predict non-linear optical properties by interpreting the dipole moment, polarizability, and hyperpolarizability. bookpi.org

In studies of novel piperazine-quinoline conjugates, DFT was used to describe the electronic structure through various reactivity descriptors. nih.gov Such computational studies reinforce the findings from in vivo screenings and provide a deeper understanding of the molecule's electronic characteristics. nih.gov

Table 2: Electronic Properties Calculated via DFT for Phenylpiperazine Derivatives

Property Significance Reference(s)
HOMO-LUMO Energies Indicates chemical reactivity and stability nih.govbookpi.org
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack bookpi.org
Global Reactivity Descriptors Forecasts chemical stability and reactivity bookpi.org
Dipole Moment, Polarizability, Hyperpolarizability Predicts non-linear optical properties bookpi.org

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For "this compound" and its derivatives, MD simulations provide a dynamic view of the ligand-target complex, revealing the stability of binding poses predicted by molecular docking and the crucial amino acid residues involved in the interaction. rsc.org

In research on piperidine/piperazine-based compounds with sigma receptor affinity, MD simulations were employed to enrich the understanding of the binding mode of promising ligands. rsc.orgnih.gov These simulations help to decipher the stability of the ligand within the binding site and identify key interactions that persist over time. rsc.org Similarly, in the development of antiepileptic agents, MD simulations on GABAA receptors were performed to determine the stability of synthesized compounds at the active sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For phenylpiperazine derivatives, QSAR models have been developed to predict their anti-proliferative activity and toxicity against cancer cell lines. researchgate.net

One study focused on building a robust QSAR model for phenylpiperazine compounds against DU145 prostate cancer cell lines. The model revealed that the anti-proliferative activity was strongly dependent on specific molecular descriptors. researchgate.net A related Quantitative Structure-Toxicity Relationship (QSTR) model was also developed to predict the toxicity of these compounds against normal prostate epithelial cells. researchgate.net Such models are valuable for predicting the activity and toxicity of new phenylpiperazine compounds, offering a faster and more economical alternative to traditional screening methods. researchgate.net

Table 3: QSAR/QSTR Model Parameters for Phenylpiperazine Derivatives

Model Statistical Parameter Value Significance Reference(s)
QSAR (Anti-proliferative) 0.7792 Goodness of fit researchgate.net
QSAR (Anti-proliferative) Q²cv 0.6607 Predictive ability (cross-validation) researchgate.net
QSAR (Anti-proliferative) R²ext 0.6049 Predictive ability (external validation) researchgate.net
QSTR (Toxicity) 0.8652 Goodness of fit researchgate.net
QSTR (Toxicity) Q²cv 0.7788 Predictive ability (cross-validation) researchgate.net
QSTR (Toxicity) R²ext 0.6344 Predictive ability (external validation) researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to identify new compounds with similar activity from large chemical databases.

For phenylpiperazine derivatives, pharmacophore models have been successfully generated to understand the structural features required for activity at specific targets, such as α1-adrenoceptors. acs.org These models have shown high correlation and predictive power, rationalizing the structure-activity relationships within and beyond the studied class of compounds. acs.org In the search for human TAAR1 ligands, a pharmacophore model was developed based on potent known agonists, which, combined with a scaffold simplification strategy, led to the rational design of a new series of 1-amidino-4-phenylpiperazine derivatives. semanticscholar.org This approach is a successful strategy for drug design and virtual screening. semanticscholar.org

Polymorphism and Solid-State Structure Analysis for Research Insights

The analysis of polymorphism and solid-state structure, often through techniques like single-crystal X-ray diffraction, provides crucial information about the three-dimensional arrangement of molecules in a crystal lattice. This is vital for understanding a compound's physical properties, such as solubility and stability.

Studies on various phenylpiperazine derivatives have revealed their crystal structures, often crystallizing in triclinic or monoclinic systems. researchgate.netiucr.org The crystal packing is typically stabilized by a combination of hydrogen bonds (e.g., N—H⋯O, O—H⋯O, C—H⋯O) and other weak interactions like C—H⋯π, leading to the formation of three-dimensional networks. researchgate.net In many derivatives, the central piperazine ring adopts a chair conformation. iucr.org Hirshfeld surface analysis is another computational tool used to quantify intermolecular interactions and the role of hydrogen bonding in crystal stability. researchgate.net Understanding these solid-state properties is essential for the development of pharmaceutical formulations.

Chemical Biology Applications of 4 4 Phenylpiperazin 1 Yl Methyl Aniline As Molecular Probes

Target Engagement Assays

Confirming that a compound binds to its intended protein target within a living cell is a critical step in drug development. zenodo.org Target engagement assays provide this confirmation and can be used to determine the potency of a compound in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify this interaction. nih.govnih.gov

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein. nih.gov When a small molecule ligand binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation than the unbound protein. nih.gov This stabilization can be measured and serves as a direct indicator of target engagement. nih.gov

The typical workflow for a CETSA experiment involves several key steps:

Treatment: Intact cells are treated with the compound of interest (e.g., a derivative of 4-[(4-phenylpiperazin-1-yl)methyl]aniline) or a vehicle control.

Heating: The cell suspensions are heated to a range of temperatures. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will remain soluble. nih.gov

Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction, typically by centrifugation.

Detection and Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This is commonly done using techniques like quantitative Western blotting or mass spectrometry. nih.gov

An increase in the amount of soluble target protein in the compound-treated samples compared to the control samples at a given temperature indicates that the compound has engaged and stabilized the target protein. nih.gov

CETSA Experimental Step Description Purpose
1. Compound TreatmentLive cells are incubated with the test compound or a vehicle control.To allow the compound to enter the cells and bind to its target.
2. Thermal ChallengeCell samples are heated across a specific temperature gradient.To induce denaturation of proteins. Ligand-bound proteins will be more resistant. nih.gov
3. Cell LysisCells are broken open to release their contents.To prepare the protein sample for analysis.
4. SeparationSoluble proteins are separated from precipitated (denatured) proteins via centrifugation.To isolate the fraction of the target protein that was stabilized against denaturation. nih.gov
5. Protein QuantificationThe amount of the target protein in the soluble fraction is measured (e.g., by Western Blot).To determine the degree of thermal stabilization conferred by the compound, thus confirming target engagement. nih.gov

Metabolomics Studies of this compound Derivatives (in vitro)

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent or chemical probe. In vitro metabolism studies are used to identify potential metabolites and the enzymes responsible for their formation. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain high concentrations of drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com

For derivatives of this compound, several metabolic pathways can be anticipated based on the compound's chemical structure and studies of similar molecules. nih.gov The phenylpiperazine and aniline (B41778) moieties are known to be susceptible to various metabolic transformations.

Common metabolic reactions for this class of compounds include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one of the aromatic rings, often catalyzed by CYP enzymes. For N-methylaniline derivatives, this can result in metabolites like p-aminophenol. nih.gov

N-dealkylation: The removal of an alkyl group attached to a nitrogen atom. The piperazine (B1678402) nitrogen is a likely site for such reactions. Studies on 4-aminopiperidine (B84694) drugs show that CYP3A4 is a major isoform that catalyzes N-dealkylation. nih.gov

Oxidation: Oxidation can occur at several positions. The piperazine ring can be oxidized, or the benzylic carbon connecting the aniline ring to the piperazine could be a site of oxidation.

An in vitro metabolism study would involve incubating a derivative of this compound with liver microsomes (or S9 fraction) and an NADPH-generating system to support CYP enzyme activity. nih.gov The resulting mixture would then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to separate and identify the metabolites formed. nih.gov

Potential Metabolic Pathway Enzyme Family Anticipated Metabolite Structure Reference Reaction
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxyl group added to the phenyl or aniline ring.Formation of p-aminophenol from N-methylaniline. nih.gov
N-DealkylationCytochrome P450 (CYP3A4, CYP2D6)Removal of the phenyl group from the piperazine nitrogen.N-dealkylation of 4-aminopiperidine drugs. nih.gov
Piperazine Ring OxidationCytochrome P450 (CYP)Oxidation of the piperazine ring to form lactams or other oxidized products.Metabolism of various piperazine-containing compounds. nih.gov
Benzylic Carbon OxidationCytochrome P450 (CYP)Oxidation of the -CH₂- group linking the aniline and piperazine moieties.Aromatic ring oxidation in phenylpiperazine derivatives. nih.gov

Future Research Directions for 4 4 Phenylpiperazin 1 Yl Methyl Aniline Analogs

Novel Scaffold Design and Lead Optimization Strategies

The development of analogs of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline will heavily rely on innovative scaffold design and rigorous lead optimization to enhance potency, selectivity, and pharmacokinetic profiles. danaher.comcoleparmer.fr A primary strategy involves the chemical manipulation of the core structure, including the addition or substitution of functional groups and isosteric replacements to improve biological activity and physicochemical properties. danaher.com

One promising approach is the incorporation of the phenylpiperazine moiety into larger, more complex scaffolds. For instance, research on 1,2-benzothiazine derivatives has demonstrated that introducing substituted phenylpiperazines can lead to potent anticancer agents. nih.govmdpi.com Structure-activity relationship (SAR) studies in this area have revealed that the nature and position of substituents on the phenyl ring of the phenylpiperazine are crucial for cytotoxicity. nih.govmdpi.com For example, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent have shown significantly higher cytotoxic activity against cancer cell lines compared to those with other substitutions. nih.govmdpi.com

Future lead optimization will also benefit from computational methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. patsnap.com These in silico techniques can predict how structural modifications will affect a compound's interaction with its biological target, thereby streamlining the design and synthesis of more effective and safer drug candidates. patsnap.com The iterative cycle of design, synthesis, and testing is fundamental to refining lead compounds into viable clinical candidates. patsnap.com

A key aspect of lead optimization is the thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. coleparmer.fr Techniques such as assessing metabolic stability in human liver microsomes will be essential to ensure that novel compounds possess favorable pharmacokinetic profiles for further development. nih.gov

Table 1: Lead Optimization Strategies for Phenylpiperazine Analogs

Strategy Description Key Considerations
Scaffold Hopping Replacing the core molecular framework with a structurally different but functionally equivalent scaffold. Maintain key pharmacophoric features, improve novelty and patentability.
Functional Group Modification Adding, removing, or modifying functional groups on the phenyl and aniline (B41778) rings. Influence potency, selectivity, solubility, and metabolic stability.
Isosteric Replacement Substituting atoms or groups with other atoms or groups of similar size, shape, and electronic configuration. Fine-tune steric and electronic properties to enhance binding affinity.
Conformational Restriction Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation. Increase potency and selectivity by reducing the entropic penalty of binding.

Multitarget Ligand Design Based on the Phenylpiperazine Core

The phenylpiperazine scaffold is a well-established pharmacophore in the design of multitarget-directed ligands (MTDLs), which are engineered to interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach is particularly relevant for complex multifactorial diseases where modulating a single target may not be sufficient for therapeutic efficacy. researchgate.net The versatility of the arylpiperazine moiety allows for its incorporation into hybrid molecules that can engage with a diverse range of receptors and enzymes. nih.gov

A prominent area for the application of phenylpiperazine-based MTDLs is in the treatment of central nervous system disorders. For example, by linking the phenylpiperazine structure to other pharmacophores, researchers have developed ligands with balanced affinities for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT) receptors, which is a desirable profile for antipsychotic drugs. nih.gov SAR studies have shown that the length of the linker between the phenylpiperazine and the other pharmacophoric element is critical for achieving the desired receptor binding profile. nih.gov

Furthermore, the phenylpiperazine core has been utilized to create MTDLs targeting G-protein-coupled receptors (GPCRs). mdpi.com The basic nitrogen and aromatic ring system of the N-phenylpiperazine scaffold are key molecular recognition elements for the binding sites of aminergic GPCRs. mdpi.com By strategically modifying the substituents on the phenyl ring, it is possible to modulate the affinity and selectivity for different receptor subtypes. nih.gov For instance, electron-donating groups on the phenyl ring have been shown to enhance binding affinity for the 5-HT1A receptor. nih.gov

The design of MTDLs often involves a pharmacophore-linking approach, where two distinct pharmacophores are connected by a suitable spacer. nih.gov This strategy has been successfully employed to generate novel compounds with mixed receptor profiles, such as dual antagonists for D2 and 5-HT2A receptors. nih.gov

Table 2: Examples of Multitarget Ligand Design with a Phenylpiperazine Core

Target Combination Therapeutic Area Design Strategy Reference Moiety
D2 / 5-HT Receptors Antipsychotics Pharmacophore-linking Phenylpiperazine
Serotonin Transporter / 5-HT1A Receptor Antidepressants Structural hybridization Arylpiperazine
Acetylcholinesterase / Monoamine Oxidase B Neurodegenerative Diseases Molecular hybridization N-methyl piperazine (B1678402)

Exploration of New Therapeutic Areas

The inherent biological activity of the phenylpiperazine scaffold suggests that analogs of this compound could be explored for a variety of new therapeutic applications beyond their traditional use in CNS disorders. nbinno.com The ability of arylpiperazines to interact with numerous molecular targets makes them attractive candidates for drug discovery in oncology, inflammatory diseases, and metabolic disorders. mdpi.combiomedpharmajournal.org

In the field of oncology, phenylpiperazine derivatives have shown promise as anticancer agents. nih.govmdpi.com Research has demonstrated that certain analogs can induce cell cycle arrest and inhibit the proliferation of various cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com The mechanism of action for some of these compounds involves the inhibition of topoisomerase II, a key enzyme in DNA replication. nih.govmdpi.com Further investigation into the anticancer potential of novel this compound analogs is a promising avenue for future research.

Phenylpiperazine derivatives are also being investigated for their anti-inflammatory and antidiabetic properties. biomedpharmajournal.org In vitro studies have shown that some N-phenylpiperazine derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in the management of diabetes. biomedpharmajournal.org Additionally, these compounds have demonstrated anti-inflammatory effects in biochemical assays. biomedpharmajournal.org

The versatility of the piperazine ring allows for its use as a building block in the synthesis of a wide range of biologically active molecules. nbinno.com This structural adaptability enables medicinal chemists to design compounds that can target novel biological pathways and address unmet medical needs in diverse therapeutic areas. nbinno.com

Advanced Preclinical Methodologies for Mechanism of Action Studies (Excluding Human Trials)

Elucidating the precise mechanism of action of novel this compound analogs is crucial for their preclinical development. A variety of advanced in vitro and in silico methodologies can be employed to achieve this without conducting human trials.

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its target protein. rsc.org This technique can provide insights into the specific molecular interactions, such as hydrogen bonds and electrostatic forces, that govern ligand binding. rsc.org For example, docking studies have been used to identify the key amino acid residues in the α1A-adrenoceptor that interact with N-phenylpiperazine derivatives. rsc.org

High-performance affinity chromatography is an experimental technique that can be used to study the binding of ligands to their receptors. rsc.org This method can determine the association constants of compounds for their target, providing a quantitative measure of their binding affinity. rsc.org

In vitro functional assays are essential for characterizing the pharmacological activity of new compounds. For dopamine D2 and D3 receptor ligands, competitive radioligand binding assays are used to determine the binding affinities (Ki values) of the compounds. nih.gov These assays utilize stably transfected cell lines expressing the receptor of interest. nih.gov

For compounds with potential anticancer activity, a range of in vitro assays can be used to investigate their mechanism of action. These include cell viability assays on both cancer and non-cancerous cell lines to assess cytotoxicity and selectivity. nih.govmdpi.com Spectroscopic methods can be employed to study the interaction of compounds with DNA, which is a common target for anticancer drugs. mdpi.comresearchgate.net Furthermore, molecular docking studies can be performed to visualize the binding of these compounds to DNA and enzymes like topoisomerase II. nih.govmdpi.com

Table 3: Preclinical Methodologies for Mechanism of Action Studies

Methodology Application Information Gained
Molecular Docking Predicting ligand-receptor binding Binding mode, key interactions, and binding affinity.
Radioligand Binding Assays Quantifying receptor binding Affinity (Ki values) and selectivity for specific receptor subtypes.
In Vitro Cytotoxicity Assays Assessing anticancer activity Cell viability, cytotoxicity, and selectivity against cancer cell lines.
Spectroscopic DNA Binding Studies Investigating DNA interaction Confirmation of DNA binding and elucidation of the binding mechanism (e.g., intercalation, groove binding).
Enzyme Inhibition Assays Determining enzyme inhibition Potency (IC50 values) against specific enzymatic targets (e.g., topoisomerase, α-amylase).

Q & A

Basic Questions

Q. What are the established synthetic protocols for 4-[(4-phenylpiperazin-1-yl)methyl]aniline, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-aminobenzyl halides with 1-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Key intermediates include 4-(chloromethyl)aniline and 1-phenylpiperazine. Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.5–7.5 ppm) and piperazine/methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 254.3 .
  • XRD : Single-crystal X-ray diffraction for bond angles and spatial configuration (e.g., C-N-C angles ~109.5° in the piperazine ring) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability tests at 25°C, 4°C, and -20°C over 6 months show minimal degradation (<5%) at -20°C in amber vials. Degradation products (e.g., oxidized amines) are monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pharmacological data for this compound?

  • Methodology : Use density functional theory (DFT) to calculate binding affinities to dopamine D₂/D₃ receptors. Compare with experimental IC₅₀ values from radioligand assays. Discrepancies may arise from solvation effects or protonation states in vitro; molecular dynamics simulations (MD) in explicit solvent (e.g., TIP3P water) improve accuracy .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd/C for reductive steps).
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted halides .

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity and metabolic stability?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-fluoro derivatives) via electrophilic fluorination.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Fluorination typically increases metabolic stability by 20–40% .
  • Docking Studies : Compare binding poses in CYP450 enzymes to predict oxidation sites .

Q. What experimental approaches address spectral data contradictions (e.g., overlapping NMR peaks)?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to resolve overlapping aromatic/methylene signals.
  • Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers in the piperazine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.